molecular formula C22H19NO2 B14372168 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one CAS No. 89984-89-4

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14372168
CAS No.: 89984-89-4
M. Wt: 329.4 g/mol
InChI Key: MRCMPVLQOQHCST-UHFFFAOYSA-N
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Description

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound that belongs to the phenoxazine family Phenoxazines are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable quinone derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have distinct properties and applications .

Scientific Research Applications

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one

Uniqueness

6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This makes it more suitable for specific applications in organic electronics and medicinal chemistry compared to its analogs .

Properties

CAS No.

89984-89-4

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

6-cyclohexylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C22H19NO2/c24-21-16-11-5-4-10-15(16)20-22(19(21)14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h4-7,10-14H,1-3,8-9H2

InChI Key

MRCMPVLQOQHCST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O

Origin of Product

United States

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